HG9A-9, Nonanoyl-N-hydroxyethylglucamide
Description
Nonanoyl-N-hydroxyethylglucamide (HG9A-9), also referred to as HEGA-9 in some literature, is a sugar-based surfactant derived from glucose. Its structure consists of a glucamide backbone modified with a nonanoyl (C9) fatty acid chain and a hydroxyethyl group attached to the nitrogen atom. This amphiphilic structure enables HG9A-9 to act as a mild, non-ionic surfactant, making it valuable in biochemical and pharmaceutical applications, particularly in protein crystallization and stabilization . The compound’s balanced hydrophilicity and lipophilicity contribute to its ability to solubilize membrane proteins while maintaining their native conformation.
Properties
Molecular Formula |
C17H35NO7 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]nonanamide |
InChI |
InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16-,17+/m1/s1 |
InChI Key |
REPLXGVUTGZQCG-WTTBNOFXSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N(CCO)C[C@H]([C@H]([C@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide typically involves the acylation of N-hydroxyethylglucamine with nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Nonanoic Acid: Nonanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acylation Reaction: The activated nonanoic acid is then reacted with N-hydroxyethylglucamine in an appropriate solvent, such as dichloromethane, under mild conditions to form this compound.
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the acylation reaction under optimized conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the production process.
Purification and Quality Control: Advanced purification methods, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in cell culture studies and as a component in biological assays.
Industry: this compound is used in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide involves its interaction with biological membranes and proteins. The compound can modulate membrane fluidity and permeability, affecting cellular processes. It may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HG9A-9 belongs to the N-hydroxyethylglucamide family, which includes analogs differing in acyl chain length and substituents. Below is a detailed comparison with key analogs:
Cyclohexylpropanoyl-N-Hydroxyethylglucamide (C-HEGA-9)
- Structural Differences: Acyl Group: Cyclohexylpropanoyl (a C3 chain with a cyclohexyl group) vs. HG9A-9’s linear nonanoyl (C9) chain. Molecular Formula: C₁₇H₃₃NO₇ (C-HEGA-9) vs. C₁₈H₃₅NO₇ (HG9A-9) .
- C-HEGA-9’s shorter acyl chain may result in higher critical micelle concentration (CMC), limiting its efficacy as a surfactant in low-concentration applications.
- Applications : C-HEGA-9 is primarily used in specialized research reagents, whereas HG9A-9 is favored in protein crystallography due to its mild denaturing properties .
Other Hydroxyethylglucamide Derivatives
- Acyl Chain Length : Longer chains (e.g., C10) would enhance hydrophobicity, lowering CMC but risking protein denaturation. Shorter chains (e.g., C8) may improve water solubility at the expense of detergent strength.
- Branched vs. Linear Chains: Branched chains (e.g., cyclohexylpropanoyl) could improve solubility in organic solvents but reduce biocompatibility compared to linear chains like HG9A-9’s nonanoyl group.
Comparison Table
Research Findings and Practical Considerations
- Protein Stabilization : HG9A-9’s linear C9 chain provides optimal hydrophile-lipophile balance (HLB) for membrane protein stabilization, outperforming analogs with bulky or shorter acyl groups in maintaining protein integrity .
- Biodegradability : Linear alkyl chains (as in HG9A-9) are generally more biodegradable than branched or aromatic analogs, aligning with green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
